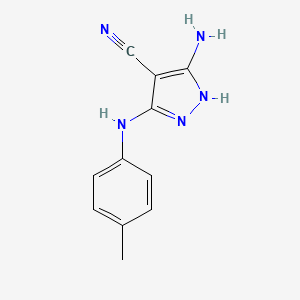
5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and malononitrile. This reaction is often carried out under solvent-free conditions or in the presence of a suitable catalyst to enhance the yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but differs in the presence of the isoxazole ring.
5-Amino-3-methylisoxazole: Another related compound with different substitution patterns.
Uniqueness
3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and cyano groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
101476-79-3 |
|---|---|
Fórmula molecular |
C11H11N5 |
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-7-2-4-8(5-3-7)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16) |
Clave InChI |
JJGWNHBKSXAQLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





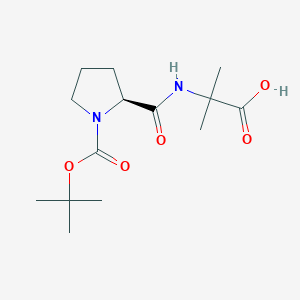

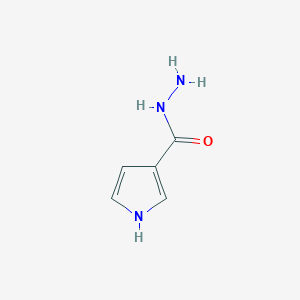

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
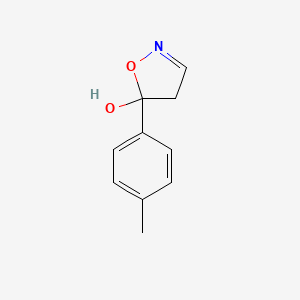
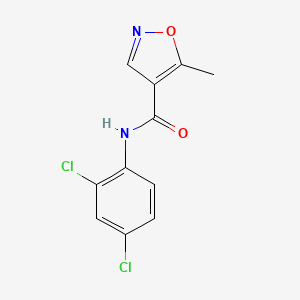
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)


